molecular formula C8H6O4 B037524 Terephthalic-carboxy-13C2 acid CAS No. 121191-53-5

Terephthalic-carboxy-13C2 acid

Número de catálogo: B037524
Número CAS: 121191-53-5
Peso molecular: 168.12 g/mol
Clave InChI: KKEYFWRCBNTPAC-BFGUONQLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Terephthalic-carboxy-13C2 acid is a high-purity, stable isotope-labeled analog of terephthalic acid, where both carboxy carbon atoms are replaced with the 13C isotope. This compound serves as an essential internal standard in quantitative mass spectrometry-based analyses, particularly LC-MS/MS. Its primary research value lies in enabling highly accurate and precise quantification of endogenous terephthalic acid and related metabolites in complex biological matrices (e.g., serum, urine). By using this 13C2-labeled standard, researchers can correct for analyte loss during sample preparation and mitigate matrix effects and ion suppression during ionization, thereby significantly improving the reliability of pharmacokinetic, metabolic, and exposure studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEYFWRCBNTPAC-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583983
Record name Benzene-1,4-(~13~C_2_)dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121191-53-5
Record name Benzene-1,4-(~13~C_2_)dicarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40583983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121191-53-5
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Synthetic Methodologies for Site Specific 13c Labeling of Terephthalic Acid Carboxyl Groups

Strategies for Introducing ¹³C Labels at Carboxy Positions

The introduction of ¹³C isotopes at the specific carboxy positions of terephthalic acid can be achieved through several distinct synthetic routes. These methods leverage different precursors and reaction mechanisms to build the labeled carboxyl functional groups onto a benzene (B151609) ring.

Nucleophilic Substitution with ¹³C-Labeled Cyanides and Subsequent Hydrolysis

A well-established method for synthesizing carboxylic acids involves the use of cyanide as a carbon source. rsc.org This strategy can be adapted for isotopic labeling by using a ¹³C-labeled cyanide, such as potassium cyanide-¹³C (K¹³CN). researchgate.netresearchgate.netnih.gov The synthesis begins with a suitable di-substituted benzene precursor, such as 1,4-dihalobenzene (e.g., 1,4-dibromobenzene).

The core of this method is a two-step process:

Nucleophilic Substitution : The dihalo-benzene precursor undergoes nucleophilic substitution with K¹³CN. This reaction, often facilitated by a catalyst, replaces the halogen atoms with ¹³C-labeled cyano groups (-¹³CN), forming 1,4-dicyano-¹³C₂-benzene. The cyanide ion is a potent nucleophile for introducing a carbon label. rsc.org

Hydrolysis : The resulting dinitrile is then subjected to hydrolysis. libretexts.org This can be carried out under either acidic or basic conditions, with acidic hydrolysis often being preferred to directly yield the carboxylic acid. organicchemistrytutor.comlibretexts.org Heating the dinitrile under reflux with a dilute mineral acid, such as HCl, converts the two -¹³CN groups into ¹³C-labeled carboxylic acid groups (-¹³COOH), yielding the final product, Terephthalic-carboxy-¹³C₂ acid. savemyexams.comjove.com

Chemoselective Hydroxycarbonylation of Aryl Diazonium Salts Using ¹³C-Formic Acid as a C-1 Source

A more modern and chemoselective approach involves the palladium-catalyzed hydroxycarbonylation of aryl diazonium salts. rsc.orgacs.org This method can be adapted for ¹³C labeling by using ¹³C-formic acid (H¹³COOH) as the source of the labeled carbon atom. rsc.orgrsc.org

The synthesis would start with 1,4-phenylenediamine, which is converted into the corresponding bis-diazonium salt. This intermediate is then subjected to a palladium-catalyzed reaction. In this process, H¹³COOH serves as an in-situ generator for ¹³C-labeled carbon monoxide (¹³CO). rsc.org The reaction is notable for its mild conditions, proceeding at ambient temperature and without the need for high-pressure equipment or strong bases. rsc.orgrsc.org

The key advantages of this strategy include its operational simplicity and high chemoselectivity, allowing for the synthesis of ¹³C-labeled aryl carboxylic acids with good yields while preserving other functional groups that might be present on the aromatic ring. rsc.orgmuckrack.com The palladium catalyst facilitates the addition of the ¹³CO unit to the aryl ring, which is then hydrolyzed to form the carboxylic acid.

Organoborane Reactions with ¹³C-Enriched Carbon Monoxide for Carboxylic Acid Synthesis

Organoboron chemistry provides another versatile route for the synthesis of carboxylic acids. wikipedia.orgslideshare.net This method involves the reaction of an organoborane compound with carbon monoxide in a process known as carbonylation. researchgate.net For isotopic labeling, ¹³C-enriched carbon monoxide (¹³CO) is used.

The synthesis would begin by preparing a di-boronated benzene derivative, for example, by reacting 1,4-dihalobenzene with a diboron (B99234) reagent. This organoborane intermediate is then reacted with ¹³CO. The reaction proceeds via the migration of the aryl groups from the boron atom to the carbon atom of the coordinated ¹³CO molecule. researchgate.net Subsequent oxidation of the resulting intermediate, typically with an oxidizing agent like hydrogen peroxide, yields the desired dicarboxylic acid, Terephthalic-carboxy-¹³C₂ acid. wikipedia.org The versatility of organoboranes allows for various transformations, and their reaction with CO is a powerful tool for creating new carbon-carbon bonds. psu.edu

Catalytic Decarboxylation/Carboxylation with ¹³CO₂ for Carbon Isotope Exchange

Carbon isotope exchange offers a direct way to introduce a labeled carbon atom into an existing carboxylic acid. researchgate.net This method involves a reversible catalytic cycle of decarboxylation (removal of the -COOH group) and carboxylation (addition of a new -COOH group). nih.gov By performing the reaction in the presence of ¹³C-labeled carbon dioxide (¹³CO₂), the unlabeled carboxyl groups of terephthalic acid can be exchanged for labeled ones. researchgate.net

This process typically requires a transition-metal catalyst, such as silver or nickel, and proceeds under relatively mild conditions. researchgate.net While some biological systems and specific metal-organic frameworks (MOFs) show an inability to catalyze this exchange under certain conditions ufz.deacs.org, chemical catalysis has proven effective. The method is particularly attractive for late-stage labeling of complex molecules and avoids the need for stoichiometric organometallic reagents. researchgate.net The equilibrium nature of the reaction allows for the incorporation of the ¹³C isotope from the ¹³CO₂ pool into the terephthalic acid structure.

Table 1: Comparison of Synthetic Methodologies for ¹³C-Labeling

Methodology ¹³C Source Precursor Example Key Reagents/Catalysts Primary Advantage
Nucleophilic Substitution & HydrolysisK¹³CN1,4-DihalobenzeneK¹³CN, Acid/Base for hydrolysisWell-established, uses common precursors. rsc.org
Chemoselective HydroxycarbonylationH¹³COOH1,4-PhenylenediaminePd-catalyst, H¹³COOH, DCCMild conditions, high chemoselectivity. rsc.orgrsc.org
Organoborane Carbonylation¹³CO1,4-DihalobenzeneDiboron reagent, ¹³CO, Oxidizing agentVersatile, powerful C-C bond formation. wikipedia.orgresearchgate.net
Catalytic Isotope Exchange¹³CO₂Terephthalic acidTransition-metal catalyst (e.g., Ni, Ag)Direct labeling of the final molecule. researchgate.netresearchgate.net

Synthesis Considerations for Terephthalic-carboxy-¹³C₂ Acid

The successful synthesis of Terephthalic-carboxy-¹³C₂ acid with high isotopic purity requires careful consideration of the starting materials and reaction conditions.

Precursor Selection and Isotopic Enrichment Purity

The final isotopic purity of the Terephthalic-carboxy-¹³C₂ acid is fundamentally dependent on the isotopic enrichment of the ¹³C-labeled precursor. Whether using K¹³CN, H¹³COOH, ¹³CO, or ¹³CO₂, it is crucial to start with a source that has a high atom % of ¹³C (typically >98% or >99%) to ensure the final product is correspondingly enriched. sigmaaldrich.com

The choice of the non-labeled precursor (e.g., the benzene ring scaffold) is also critical. It must be of high chemical purity to avoid the formation of side products that could complicate purification. For instance, in methods starting from a di-substituted benzene, the purity of this starting material will directly impact the yield and purity of the final labeled terephthalic acid. The selection of a particular synthetic route may also be influenced by the commercial availability and cost of the necessary isotopically labeled reagent. researchgate.netnih.gov Ultimately, achieving a high-purity final product necessitates both a chemically pure precursor and a ¹³C source with the highest available isotopic enrichment. tesisenred.net

Challenges in Achieving High Regioselectivity and Yield

Synthesizing specifically labeled compounds like Terephthalic-carboxy-¹³C₂ acid presents significant challenges that can impact both the yield and the isotopic purity of the final product.

Cost and Availability of Labeled Reagents : The primary challenge stems from the scarcity and high cost of ¹³C-labeled starting materials, such as ¹³CO₂ and ¹³CO. nih.gov This necessitates synthetic routes that are highly efficient and incorporate the isotope at a late stage to be economically viable. acs.org

Regioselectivity : Ensuring that the ¹³C label is incorporated exclusively at the two carboxyl positions on the benzene ring, and not elsewhere, is a major hurdle. In methods starting from precursors like labeled benzene, controlling the functionalization to achieve the desired 1,4-dicarboxy substitution (para isomer) without forming ortho (phthalic) or meta (isophthalic) isomers requires precise control over reaction conditions.

Competitive Reactions and Side Products : During carboxylation reactions, especially with highly reactive organometallic intermediates, side reactions can significantly lower the yield. For example, the formation of homodimerized products or the reaction with other functional groups present in the molecule can compete with the desired carboxylation. acs.org Incomplete dicarboxylation can also lead to the formation of 4-carboxy-¹³C-benzoic acid as a significant impurity.

Isotopic Dilution : A critical challenge is preventing isotopic dilution, where the labeled compound is contaminated with its unlabeled (¹²C) counterpart. This can occur if the reaction system contains sources of natural abundance carbon dioxide or if there is incomplete conversion of unlabeled starting material. acs.org For instance, in exchange reactions, competitive carboxylation with initially extruded ¹²CO₂ can lower the ¹³C incorporation level. acs.org

Harsh Reaction Conditions : Traditional methods, such as those involving organolithium or Grignard reagents, often require harsh conditions (e.g., very low temperatures, strictly anhydrous environments) and show poor functional group tolerance, limiting their application to complex molecules. nih.govacs.org While modern catalytic methods offer milder conditions, they may require careful optimization of catalysts, ligands, and reaction parameters to achieve high yields. acs.org

Purification and Characterization of Labeled Intermediates

The purification of Terephthalic-carboxy-¹³C₂ acid and its synthetic intermediates is critical to remove unlabeled precursors, side products, and catalysts. The most common purification technique for the final product is recrystallization, often from aqueous solutions or solvents like acetic acid or dimethylformamide, which exploits the low solubility of terephthalic acid in many solvents. google.com For intermediates, such as esterified derivatives which are often used because they are easier to handle and purify, column chromatography or distillation may be employed.

Following purification, a comprehensive characterization is performed to confirm the chemical identity, purity, and, most importantly, the location and extent of isotopic labeling. A multi-technique approach is standard.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound and quantify the isotopic enrichment. For Terephthalic-carboxy-¹³C₂ acid (¹²C₆¹³C₂H₆O₄), the molecular weight will be increased by two mass units compared to the unlabeled compound. The mass spectrum will show a distinct molecular ion peak reflecting this increase.

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the chemical purity of the final compound. The retention time of the synthesized product is compared against a certified reference standard of unlabeled terephthalic acid to identify and quantify any impurities.

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of the carboxylic acid functional groups, typically showing a characteristic C=O stretch around 1680–1700 cm⁻¹.

Below is a table summarizing the expected characterization data for Terephthalic-carboxy-¹³C₂ acid.

Analytical Technique Parameter Expected Result for Terephthalic-carboxy-¹³C₂ acid
¹³C NMR Chemical Shift (COOH)Strong, enhanced peak at δ 167–176 ppm researchgate.net
Mass Spectrometry Molecular Weight~168 g/mol (vs. ~166 g/mol for unlabeled) nih.gov
Isotopic EnrichmentAnalysis of mass-to-charge ratio confirms >98% ¹³C incorporation
HPLC Chemical PuritySingle peak matching retention time of terephthalic acid standard
IR Spectroscopy C=O StretchStrong absorption band at 1680–1700 cm⁻¹

Advanced Spectroscopic and Chromatographic Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (13C-NMR) spectroscopy directly probes the carbon skeleton of a molecule. scispace.comyork.ac.uk In Terephthalic-carboxy-13C2 acid, the two carboxyl carbons are isotopically enriched with 13C. This enrichment has a profound effect on the 13C-NMR spectrum. Due to the low natural abundance of 13C (approximately 1.1%), signals in a standard 13C-NMR spectrum are inherently weak. However, for this compound, the signals corresponding to the carboxyl carbons (~174-176 ppm) are significantly enhanced, confirming the successful incorporation of the isotopes at the desired positions. researchgate.net

The spectrum of terephthalic acid typically shows distinct signals for the carboxylic acid carbons and the aromatic carbons. researchgate.netnp-mrd.org The chemical shifts provide insight into the electronic environment of each carbon atom. fiveable.meethernet.edu.et

Isotopic purity assessment can be performed by comparing the integral values of the enriched carboxyl carbon signals to the signals of the aromatic carbons, which remain at natural abundance. A high isotopic enrichment would result in a much larger integral for the carboxyl signals relative to what would be expected based on natural abundance alone. Quantitative 13C-NMR, a specialized technique, can be employed for a more precise determination of the 13C content at specific molecular sites, offering a powerful tool for verifying the isotopic labeling and purity of the compound. nih.govresearchgate.net

Predicted 13C-NMR Chemical Shifts for Terephthalic Acid
Carbon AtomChemical Shift (ppm) RangeExpected Signal Intensity in this compound
Carboxyl (-13COOH)160 - 180Highly Enhanced
Aromatic (Quaternary)131 - 138Natural Abundance
Aromatic (CH)131 - 138Natural Abundance

Two-dimensional (2D) NMR techniques, such as 13C-13C Correlation Spectroscopy (COSY), are instrumental in tracing the carbon backbone of a molecule by identifying through-bond couplings between adjacent 13C nuclei. nih.govresearchgate.net For a 13C-enriched compound, this technique becomes particularly powerful. nih.govresearchgate.net

In a 13C-13C COSY experiment on this compound, correlations would be observed between the labeled carboxyl carbons and the quaternary aromatic carbons to which they are directly attached. This provides unambiguous evidence of the connectivity within the molecule. The low natural abundance of 13C makes observing such correlations in unlabeled molecules extremely difficult. researchgate.net However, the enrichment in this compound makes these crucial correlations detectable, allowing for a definitive tracing of the carbon framework. nih.gov This method is especially valuable for confirming the structure of complex natural products or metabolites where quaternary carbons are present. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. fiveable.melibretexts.orglatech.eduopenstax.org A DEPT experiment is typically run in several stages (e.g., DEPT-90 and DEPT-135) to edit the 13C spectrum based on the number of attached protons. libretexts.orgopenstax.org

For this compound, the DEPT spectra would confirm the assignments made from the standard 13C-NMR spectrum:

DEPT-90: This spectrum would show positive peaks only for the four methine (CH) carbons of the aromatic ring.

DEPT-135: This spectrum would also show positive peaks for the four methine (CH) carbons.

Absence of Signals: Crucially, the signals for the two 13C-labeled carboxyl carbons and the two quaternary aromatic carbons to which they are attached would be absent in both DEPT-90 and DEPT-135 spectra. fiveable.me This absence confirms their identity as quaternary carbons, which lack directly attached protons. fiveable.melatech.edu

Expected DEPT NMR Results for this compound
Carbon TypeBroadband 13C SpectrumDEPT-90 SpectrumDEPT-135 Spectrum
Carboxyl (Quaternary)PresentAbsentAbsent
Aromatic (Quaternary)PresentAbsentAbsent
Aromatic (CH)PresentPositive PeakPositive Peak

While not directly probing the 13C label, solid-state Oxygen-17 (17O) and Deuterium (2H) NMR provide critical contextual information about the behavior of the carboxyl groups, particularly in the solid state. researchgate.netunl.edukoreascience.kr Carboxylic acids like terephthalic acid often form hydrogen-bonded dimers in their crystalline form. fsu.edunih.gov

Solid-state 17O and 2H NMR are highly sensitive to the local environment and dynamics of these hydrogen bonds. researchgate.netnih.gov Studies on crystalline terephthalic acid using these techniques have revealed insights into:

Proton Hopping: The dynamics of protons moving between the two oxygen atoms within the hydrogen-bonded carboxyl dimer. researchgate.netfsu.edu

Tautomerism: The thermal averaging between the two tautomeric forms that result from this proton hopping. fsu.edunih.gov

Molecular Motion: The orientation and reorientational motions of the terephthalate (B1205515) molecules within the crystal lattice. unl.edu

These studies provide a deeper understanding of the intermolecular interactions and dynamic processes involving the carboxyl groups, which is the site of isotopic labeling in this compound.

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for use with isotopically labeled compounds for tracing studies. nih.gov

The incorporation of two 13C atoms into terephthalic acid increases its molecular weight by two mass units compared to the unlabeled compound. This mass difference allows for the clear differentiation and quantification of the labeled versus unlabeled forms in a complex mixture. When this compound is introduced into a biological system, its metabolic fate can be traced by analyzing samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). fda.govfrontiersin.org The mass spectrometer can selectively detect the 13C-labeled metabolites, providing a detailed picture of the metabolic pathways involved. nih.govnih.gov This approach, known as stable isotope tracing, is fundamental to metabolomics research for understanding cellular metabolism in health and disease. nih.govprinceton.edu

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the highly precise measurement of isotope ratios in a sample. fmach.it While standard MS can distinguish between labeled and unlabeled molecules, IRMS can determine the exact abundance of 13C in a sample with very high precision. miami.edunih.gov

For this compound, IRMS would be used to:

Verify Enrichment: Accurately determine the final 13C enrichment of the synthesized compound, which is critical for quantitative tracer studies.

Quality Control: Ensure batch-to-batch consistency in the isotopic abundance of the labeled material.

The high precision of IRMS allows for the detection of very small changes in isotopic composition, making it an indispensable tool for validating the isotopic label of this compound and for its application in sensitive tracer experiments. miami.eduosti.gov

Gas Chromatography/Mass Spectrometry (GC/MS) in 13C-Metabolic Studies

Gas Chromatography/Mass Spectrometry (GC/MS) is a cornerstone technique for metabolic flux analysis (MFA), valued for its high sensitivity, robustness, and precision in determining the 13C-labeling patterns of various metabolites. creative-proteomics.com While terephthalic acid and its isotopologues are non-volatile, GC/MS analysis is made possible through chemical derivatization, a process that converts the non-volatile analytes into volatile compounds suitable for gas chromatography. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces the acidic protons of the carboxyl groups with tert-butyldimethylsilyl (TBDMS) groups.

In a typical ¹³C-metabolic study involving Terephthalic-carboxy-¹³C₂ acid, the derivatized compound would be injected into the GC, where it is separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), providing two critical pieces of information:

Mass Isotopomer Distribution (MID): By analyzing the distribution of isotopic peaks, researchers can quantify the extent of ¹³C incorporation into the molecule. For Terephthalic-carboxy-¹³C₂ acid, the molecular ion of its derivatized form will be shifted by +2 Da compared to the unlabeled analogue, confirming the presence of the two ¹³C atoms.

Fragment Analysis: The high energy of electron ionization causes the derivatized molecule to break apart into characteristic fragment ions. Analyzing the m/z of these fragments can provide positional information about the ¹³C labels within the molecule, which is crucial for resolving fluxes in complex metabolic networks. rwth-aachen.de

GC/MS is frequently the preferred method for MFA studies involving proteinogenic amino acids and other derivatizable metabolites. creative-proteomics.comnih.gov The data obtained allows for the precise quantification of isotopic enrichment, which is essential for calculating intracellular metabolic fluxes. nih.gov

Liquid Chromatography/Mass Spectrometry (LC/MS) for Non-Volatile Metabolites

For non-volatile metabolites like Terephthalic-carboxy-¹³C₂ acid, Liquid Chromatography/Mass Spectrometry (LC/MS) is an indispensable analytical tool. mdpi.com It circumvents the need for derivatization, allowing for the direct analysis of polar compounds in their native state. The combination of liquid chromatography with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, provides high sensitivity and specificity for metabolomics studies. nih.govresearchgate.net

The workflow for analyzing Terephthalic-carboxy-¹³C₂ acid via LC/MS involves:

Chromatographic Separation: The sample is injected into an LC system, often using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns to separate the target analyte from a complex biological matrix. mdpi.com Isotope-labeled compounds like Terephthalic-carboxy-¹³C₂ acid co-elute with their unlabeled counterparts, which simplifies identification and quantification. acs.org

Ionization: The eluent from the LC column is directed to an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. For terephthalic acid, analysis in negative ion mode is common, detecting the [M-H]⁻ ion.

Mass Analysis: The ions are then analyzed by the mass spectrometer. High-resolution instruments can easily distinguish the mass difference between the unlabeled (¹²C) and labeled (¹³C) versions of the acid. nih.gov

The use of stable isotope-labeled internal standards is the gold standard for absolute metabolite quantification via LC/MS. nih.gov Furthermore, chemical isotope labeling, where a tag is attached to the carboxylic acid groups, can be used to enhance ionization efficiency and improve chromatographic separation for challenging analyses. mdpi.comacs.orgnih.gov

Table 1: Expected Mass-to-Charge Ratios (m/z) for Terephthalic Acid Isotopologues in LC/MS (Negative Ion Mode)

Compound NameMolecular FormulaIon FormulaMonoisotopic Mass (Da)Expected m/z ([M-H]⁻)
Terephthalic acidC₈H₆O₄[C₈H₅O₄]⁻166.0266165.0193
Terephthalic-carboxy-¹³C₂ acidC₆¹³C₂H₆O₄[C₆¹³C₂H₅O₄]⁻168.0332167.0258

Tandem Mass Spectrometry (MS/MS) for High-Resolution 13C Metabolic Flux Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², provides an additional layer of specificity and structural information, making it a powerful technique for high-resolution ¹³C metabolic flux analysis (¹³C-MFA). frontiersin.orgnih.gov This method significantly improves the precision of flux estimations by providing more detailed and accurate measurements of metabolite enrichment patterns. nih.govconsensus.app

The MS/MS process involves three main steps:

Precursor Ion Selection: In the first stage of mass analysis (MS1), a specific ion of interest, known as the precursor ion, is selected. For Terephthalic-carboxy-¹³C₂ acid, this would be the [M-H]⁻ ion at m/z 167.0258.

Collision-Induced Dissociation (CID): The selected precursor ion is then fragmented by colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell. This process is also referred to as collision-induced dissociation. youtube.com

Product Ion Analysis: In the second stage of mass analysis (MS2), the resulting fragment ions, known as product ions, are detected.

The fragmentation pattern is characteristic of the molecule's structure. By comparing the MS/MS spectra of the labeled and unlabeled terephthalic acid, researchers can pinpoint the location of the ¹³C atoms within the molecule. For example, the loss of a carboxyl group (CO₂) is a common fragmentation pathway for carboxylic acids. Observing a neutral loss of ⁴⁷ Da (¹³CO₂) instead of ⁴⁴ Da (¹²CO₂) would confirm that the label resides on the carboxyl carbon. This positional information is invaluable for distinguishing between competing metabolic pathways. rwth-aachen.deresearchgate.net MS/MS is crucial for resolving complex biological systems and significantly improves flux precision. frontiersin.orgnih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for Terephthalic-carboxy-¹³C₂ acid

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Proposed FragmentNeutral Loss
167.025820122.0226[C₆¹³CH₄O₂]⁻¹³CO₂H (46 Da)
167.025820121.0292[C₆H₅¹³CO₂]⁻¹²CO₂ (44 Da)

Note: This table is illustrative. Actual fragmentation patterns depend on specific instrument conditions.

Methodologies for Correcting Natural Isotope Abundances in MS Data

When analyzing ¹³C-labeled compounds, the raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ²H, ¹⁵N). consensus.appuni-regensburg.de Naturally occurring ¹³C has an abundance of approximately 1.1%, meaning that even an unlabeled molecule will have a small M+1 peak for every carbon atom it contains. This can interfere with the accurate quantification of tracer-derived labeling patterns, especially for metabolites with low enrichment. researchgate.net

Failure to correct for natural isotope abundance can lead to distorted data and misinterpretation of metabolic fluxes. uni-regensburg.de The correction process is a critical first step in data analysis and involves mathematically deconvoluting the measured isotopologue distribution to determine the true contribution from the ¹³C tracer. en-trust.atnih.gov

Correction methodologies typically involve using matrix-based calculations. A correction matrix is constructed based on the elemental formula of the analyte and the known natural abundances of all its constituent isotopes. researchgate.net This matrix is then used to solve a system of linear equations to subtract the contribution of naturally occurring isotopes from the measured signal, yielding the true mass isotopomer distribution that results purely from the isotopic tracer. en-trust.at

Several software tools and algorithms have been developed to automate this process, including:

IsoCor: A software that accurately corrects high-resolution MS data for any chemical species and isotopic tracer. nih.govoup.com

AccuCor2: An R-based tool designed for resolution-dependent correction, including for dual-isotope tracer experiments. chemrxiv.org

IsoCorrectoR: An R-based tool that corrects for both natural isotope abundance and tracer impurities in MS and MS/MS data. uni-regensburg.de

These correction algorithms are essential for obtaining accurate data in both quantitative metabolomics and ¹³C fluxomics, ensuring that the calculated fluxes correctly reflect the biological system's activity. nih.govconsensus.app

High-Performance Chromatographic Separation Techniques

Capillary Electrophoresis for Impurity and Metabolite Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a powerful alternative to traditional chromatography for the analysis of charged species like Terephthalic-carboxy-¹³C₂ acid and its related impurities or metabolites. tandfonline.com CE separates analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of a strong electric field. wikipedia.org Its advantages include high separation efficiency, short analysis times, and minimal sample and reagent consumption.

In the context of analyzing terephthalic acid, CE has been successfully employed for the simultaneous analysis of key process impurities, such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid. scielo.brscienceopen.comresearchgate.net For a labeled compound like Terephthalic-carboxy-¹³C₂ acid, CE would be used to:

Assess Isotopic Purity: Separate the desired ¹³C₂-labeled compound from unlabeled (M+0) or singly labeled (M+1) species.

Quantify Metabolites: Analyze samples from biological systems to separate and quantify the labeled terephthalic acid from its potential downstream metabolites, which would also be charged carboxylic acids.

Profile Impurities: Identify and quantify impurities resulting from the synthesis of the labeled compound.

A typical CE method for aromatic acids involves using a background electrolyte such as a tetraborate (B1243019) buffer at a basic pH (e.g., pH 9), which ensures the carboxylic acid groups are deprotonated and carry a negative charge. scielo.brdoaj.org Detection is commonly performed using on-column UV absorbance. scienceopen.com

Table 3: Example CE Separation Conditions for Terephthalic Acid and Related Impurities

ParameterConditionReference
CapillaryFused silica, 50 µm i.d. scielo.br
Background Electrolyte20 mmol L⁻¹ tetraborate buffer scienceopen.comresearchgate.net
pH9.0 scielo.brscienceopen.com
Applied Voltage+30 kV doaj.org
InjectionHydrodynamic (Pressure) scienceopen.com
DetectionDirect UV at 200 nm scielo.br

The high efficiency of CE allows for the separation of structurally similar compounds, making it an ideal technique for quality control and metabolic profiling of Terephthalic-carboxy-¹³C₂ acid. scielo.brresearchgate.net

Applications in Metabolic Pathway Elucidation and Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) Frameworks

13C-MFA is a pivotal technique for quantifying the rates (fluxes) of metabolic reactions within living cells. creative-proteomics.comnih.gov By supplying a 13C-labeled substrate like Terephthalic-carboxy-13C2 acid, researchers can trace the distribution of the heavy isotope into downstream metabolites. creative-proteomics.com This labeling pattern is highly sensitive to the relative activity of different metabolic pathways, allowing for the inference of metabolic fluxes. creative-proteomics.com

While direct quantification of the complete flux map of TPA degradation using 13C-MFA is a specialized application, the principles of 13C-MFA are well-established for quantifying fluxes in microbial systems. nih.govosti.gov The rate of TPA degradation, a key parameter for quantifying metabolic flux, has been studied in various bacterial species. The use of this compound would enable precise measurement of the flux of carbon from TPA into the central metabolism of these organisms.

Several bacterial strains have demonstrated the ability to utilize TPA as a sole carbon and energy source, with varying degradation efficiencies. These rates are crucial for understanding the metabolic capacity of these organisms and for biotechnological applications in plastic waste remediation.

Bacterial StrainInitial TPA ConcentrationTime for Complete DegradationReference
Pseudomonas sp. (T1)100 mg/L8 hours scielo.br
Arthrobacter sp. (TK)100 mg/L24 hours scielo.br
Burkholderia sp. (T5)100 mg/L52 hours scielo.br
Chryseobacterium sp. (T4)100 mg/L67 hours scielo.br
Rhodococcus erythropolis MTCC 39515 mM10 hours nih.gov
Rhodococcus erythropolis MTCC 3951120 mM84 hours nih.gov
Glutamicibacter spp. PB8-1 and BO25up to 30 g/L- d-nb.info

The use of this compound allows for the precise tracing of its incorporation and breakdown through microbial metabolic pathways. When microorganisms are fed with 13C-labeled TPA, the labeled carbon atoms can be followed as they are incorporated into various intermediates and end products. osti.gov This provides definitive evidence for the activity of specific degradation pathways.

The initial step in the aerobic bacterial degradation of TPA involves the dihydroxylation of the aromatic ring by a terephthalate (B1205515) 1,2-dioxygenase system (TphA). nih.gov This is followed by dehydrogenation to yield protocatechuate (PCA). nih.gov By using this compound, the two labeled carboxyl carbons can be tracked through these enzymatic steps.

Tracing the labeled carbons from this compound is crucial for elucidating how the TPA catabolic pathway connects to the central carbon metabolism. The intermediate, protocatechuate (PCA), is a key junction point. nih.gov PCA can be further degraded through ortho- or meta-cleavage pathways, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA. encyclopedia.pub

For instance, in Rhodococcus sp. strain RHA1, TPA degradation proceeds via a bifurcated pathway involving both the protocatechuate and catechol branches of the β-ketoadipate pathway. nih.govasm.org The use of a 13C tracer like this compound would allow for the quantification of the carbon flow through each of these branches.

The relative activity of different metabolic pathways involved in TPA degradation can be determined by analyzing the distribution of 13C isotopes in key metabolites. Transcriptomic studies have shown that the genes responsible for TPA degradation are significantly upregulated in the presence of TPA.

In Rhodococcus sp. strain RHA1, a transcriptomic analysis revealed the differential expression of genes involved in the degradation of TPA compared to growth on pyruvate (B1213749). This indicates a significant shift in metabolic pathway activity.

Gene/ProteinFunctionFold Up-regulation on TPAReference
tpaKTransport protein- asm.org
tpaAaAbBRing-hydroxylating 1,2-dioxygenase- asm.org
tpaCDihydrodiol dehydrogenase- asm.org
tpaRRegulatory proteinUp-regulated nih.gov
pcaHGProtocatechuate 3,4-dioxygenaseInduced asm.org
catACatechol 1,2-dioxygenaseInduced asm.org

A key assumption in many 13C-MFA studies is that the system has reached an isotopic steady state, where the labeling pattern of intracellular metabolites is constant over time. nih.govnih.gov In the context of TPA degradation, achieving isotopic steady state with this compound would involve continuous feeding of the labeled substrate to a microbial culture under steady-state growth conditions (e.g., in a chemostat). nih.gov The isotopic enrichment of key intermediates like protocatechuate and downstream metabolites in the TCA cycle would be monitored over time using techniques like mass spectrometry to confirm that a steady state has been reached. nih.gov

Mammalian Metabolism and Biomedical Research

Current research has not demonstrated significant applications of this compound in the study of mammalian metabolism or in biomedical research. Studies on the metabolism of terephthalic acid in rats have indicated a lack of metabolism by liver microsomes. besjournal.com One study noted that while TPA exposure could increase the expression of CYP4B1 mRNA in rat liver, kidney, and bladder, the compound itself was not metabolized, suggesting that any observed carcinogenesis is not directly due to TPA or its metabolites. besjournal.com Another study from 1967 investigated the absorption of terephthalic acid from the gastrointestinal tract in rats, but this area of research does not appear to have been extensively pursued with modern metabolic analysis techniques. nih.gov

Microbial Metabolism and Bioprocessing Engineering

In microbiology and biotechnology, this compound is a powerful tool for studying how microorganisms process aromatic compounds. This is particularly relevant for environmental bioremediation and the bio-based production of chemicals.

Stable isotope probing with labeled substrates is a robust method for tracking the metabolic activity of microbial communities and quantifying carbon flow. nih.govnih.gov When microorganisms are fed this compound as a carbon source, the 13C atoms are incorporated into their cellular components (like amino acids and nucleic acids) and metabolic byproducts. nih.gov

By analyzing the isotopic enrichment in these molecules over time, researchers can:

Trace Carbon Fate: Determine how much of the carbon from TPA is used for biomass production versus energy generation. nih.gov

Quantify Pathway Flux: Calculate the rate of carbon flow through specific degradation pathways. nih.gov

Assess Enzyme Activity: The rate of disappearance of the labeled substrate or the appearance of labeled products can be used to measure the activity of specific enzymes involved in TPA degradation, such as terephthalate dioxygenase. nih.govacs.orgresearchgate.net This is crucial for screening and characterizing new enzymes for plastic degradation. nih.gov

Many bacteria can use aromatic compounds like TPA as their sole source of carbon. mdpi.com Understanding these degradation pathways is key to developing microbes for bioremediation of plastic waste. researchgate.net this compound is instrumental in confirming the steps of these pathways.

The established bacterial degradation pathway for TPA involves an initial dihydroxylation by terephthalate dioxygenase (TPADO), followed by further enzymatic steps that lead to central metabolites. nih.gov Using 13C2-TPA, scientists can verify this pathway by detecting the 13C label in key intermediates such as (1R,2S)-dihydroxy-1,2-dihydroterephthalate (DCD) and protocatechuic acid (PCA). nih.govnih.gov This technique provides definitive evidence of the metabolic route and is invaluable for engineering more efficient degradation systems by allowing for precise measurement of the impact of genetic modifications. researchgate.net

Table 2: Key Steps in Microbial Degradation of Terephthalic Acid

Step Substrate Key Enzyme Product
1. Dihydroxylation Terephthalic acid (TPA) Terephthalate Dioxygenase (TPADO) (1R,2S)-dihydroxy-1,2-dihydroterephthalate (DCD)
2. Dehydrogenation DCD DCD Dehydrogenase 3,4-dihydroxybenzoate (Protocatechuic acid - PCA)

| 3. Ring Cleavage | Protocatechuic acid (PCA) | Protocatechuate Dioxygenase | β-Carboxy-cis,cis-muconate |

Beyond identifying pathways, understanding how they are regulated is crucial for metabolic engineering. nih.gov Data from 13C tracer experiments provide the quantitative flux measurements needed for computational metabolic network analysis. nih.gov

By feeding microbes this compound under different conditions (e.g., varying oxygen levels or the presence of other nutrients), researchers can determine how the organism redirects its metabolic fluxes in response. This information helps build comprehensive models of the cell's regulatory logic. nih.gov Such models are essential for designing rational strategies to optimize microbial strains for specific biotechnological applications, such as converting plastic-derived TPA into valuable bioproducts. mdpi.com

Enzymatic Conversion Mechanisms and Carboxylation Reactions

The study of enzymatic reactions is fundamental to understanding cellular metabolism. This compound serves as a powerful probe in dissecting the mechanisms of enzymes that act on aromatic carboxylic acids. By tracking the fate of the 13C label, scientists can elucidate reaction intermediates and final products, providing direct evidence for proposed enzymatic mechanisms.

Investigating Carbon Dioxide Fixation and Carboxylic Acid Metabolism

Carbon dioxide fixation, the process of converting inorganic CO2 into organic compounds, is a cornerstone of the global carbon cycle and a key area of research in biotechnology and synthetic biology. While the direct use of this compound as a tracer for CO2 fixation in novel pathways is a developing area of investigation, its structural analog, 13CO2, is extensively used to study carboxylation reactions, which are central to these fixation pathways.

Enzymatic carboxylation of aromatic compounds is a critical step in the anaerobic degradation of various environmental pollutants and in the biosynthesis of valuable chemicals. These reactions, often catalyzed by carboxylases, involve the addition of a carboxyl group to an aromatic ring. The use of 13C-labeled substrates in these studies is crucial for confirming the source of the incorporated carbon and for elucidating the reaction mechanism.

For instance, research into the enzymatic C-H activation of aromatic compounds has proposed that a UbiD-mediated carboxylation is the initial step in the anaerobic microbial degradation of certain recalcitrant aromatic compounds nih.govmanchester.ac.uk. In such studies, while not directly using this compound, the principles of isotopic labeling are paramount. Experiments utilizing 13CO2 could definitively prove the incorporation of carbon dioxide into the aromatic ring, thereby validating the proposed carboxylation mechanism.

The general approach involves incubating the enzyme with its aromatic substrate in the presence of 13CO2. Subsequent analysis of the product by mass spectrometry would reveal an increase in mass corresponding to the incorporation of the 13C isotope, confirming the carboxylation event.

While specific data tables detailing the use of this compound in these exact enzymatic studies are not yet prevalent in published literature, the conceptual framework for its application is well-established within the field of metabolic flux analysis. The following table illustrates a hypothetical experimental design for tracing the enzymatic conversion of a related aromatic compound using a 13C-labeled carboxyl group, analogous to the structure of this compound.

Experimental ConditionSubstrateEnzymeExpected 13C Labeled ProductAnalytical TechniqueAnticipated Outcome
ControlUnlabeled Aromatic AcidCarboxylase XUnlabeled Carboxylated ProductMass Spectrometry (MS)Baseline mass spectrum of the product.
ExperimentalAromatic-[carboxy-13C] AcidCarboxylase XDecarboxylated Product + 13CO2Gas Chromatography-Mass Spectrometry (GC-MS) for 13CO2 detectionDetection of 13CO2 confirms decarboxylation activity.
Reverse ReactionDecarboxylated Aromatic Compound + 13CO2Carboxylase XAromatic-[carboxy-13C] AcidLiquid Chromatography-Mass Spectrometry (LC-MS)Detection of a mass shift in the aromatic acid product confirms carboxylation with 13CO2.

This table demonstrates how a 13C-labeled carboxyl group can be used to track both the forward (decarboxylation) and reverse (carboxylation) reactions catalyzed by a single enzyme, providing crucial information about its mechanism and potential role in carbon dioxide fixation. The insights gained from such studies are vital for engineering novel biological systems for carbon capture and utilization, as well as for understanding the intricate metabolic pathways governing the fate of aromatic compounds in various organisms.

Monitoring Polymer Degradation and Recycling Processes

Isotopic labeling provides a definitive method to monitor the chemical transformations that polymers undergo during degradation and recycling. Unlike conventional methods that measure bulk property changes, ¹³C-labeling allows for the direct tracking of molecular fragments, providing clear and quantifiable evidence of degradation and transformation processes.

The incorporation of this compound into the PET polymer chain is a powerful strategy for monitoring the material's integrity. Techniques such as ¹³C solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to investigate the molecular dynamics and chemical structure of PET. auremn.org.br During degradation or recycling processes, changes in the polymer's crystalline structure and molecular motion can be observed. auremn.org.br

As PET degrades, the ester linkages are cleaved, leading to the formation of intermediate products like mono-(2-hydroxyethyl)terephthalate (MHET) and eventually releasing the TPA monomer. nih.govrsc.org By using ¹³C-labeled TPA in the synthesis of the polymer, researchers can use NMR to track the chemical shifts associated with the carboxyl carbons. This allows for the identification and monitoring of these specific degradation products within the polymer matrix, offering insights into the initial stages of depolymerization. researchgate.netresearchgate.net This method provides a clear view of how processing conditions, such as temperature and annealing time, affect the molecular structure and crystallinity of recycled PET. auremn.org.br

A significant challenge in studying microplastic pollution is quantifying the chemical changes and the release of degradation products into the environment. Using polymers synthesized with ¹³C-labeled precursors provides a highly sensitive and accurate method to tackle this problem. Weathering processes, driven by photooxidation and mechanical stress, introduce polar functional groups, or "defects," onto the polymer chains. uni-bayreuth.dersc.org

In a notable study using ¹³C-enriched polystyrene, researchers demonstrated that ¹³C Cross Polarization (CP) NMR spectroscopy could precisely identify and quantify these photooxidative defects, including alcohol, peroxo, keto, and carboxyl groups. uni-bayreuth.dersc.org The use of isotopic labeling enhanced the signal intensity, allowing for the detection of defect proportions with an accuracy down to 0.1%. uni-bayreuth.dersc.org This same principle is directly applicable to PET microplastics containing ¹³C-labeled terephthalic acid. By monitoring the ¹³C NMR signals, scientists can quantify the rate of formation of various oxidation products on the microplastic surface. Furthermore, stable isotope tracer techniques can be used to measure the complete mineralization of the polymer, where the labeled carbon from the plastic is converted into ¹³CO2. This has been demonstrated with ¹³C-labeled polyethylene (B3416737), where mineralization rates were precisely quantified, providing unambiguous proof of microbial degradation. nih.govresearchgate.net

As plastics fragment into smaller particles, they form nanoplastics, which pose distinct environmental risks. Studying the fate of these nanoparticles is analytically demanding. The use of ¹³C-labeled polymers is a key strategy to safely and effectively track how nanoplastics transfer and transform in the environment. researchgate.netnih.gov This isotopic labeling approach allows researchers to determine whether the nanoplastic carbon is mineralized to ¹³CO2, persists in the environment, or is incorporated into biomass. researchgate.net Introducing a stable ¹³C-label into the polymer chain makes it possible to track and analyze the decomposition of these materials and the integration of their byproducts into environmental systems. researchgate.net Methods have been developed to produce PET nanoparticles from PET chips, which can be used as model materials in such environmental fate studies. rsc.org This is crucial for assessing the potential risks posed by plastic nanoparticles and for developing strategies to mitigate plastic pollution. researchgate.netnih.govscispace.com

Environmental Fate and Biodegradation of Terephthalic Acid

Once released from the polymer matrix, terephthalic acid enters various environmental compartments. Understanding its stability, mobility, and biodegradability is critical for assessing the long-term impact of PET pollution. This compound is an essential tool for these investigations, enabling precise tracking of its biological and chemical transformation pathways.

Stable Isotope Probing (SIP) is a powerful technology that uses ¹³C-labeled compounds to trace metabolic pathways and identify the microorganisms responsible for biodegradation. utrgv.edu When this compound is introduced into an environmental sample, the labeled carbon atoms can be tracked as they are incorporated into microbial biomass (like DNA, RNA, or fatty acids) and metabolic intermediates. utrgv.edu

Research has shown that TPA is biodegradable under various conditions. nih.gov A common biological route for TPA degradation involves its conversion to protocatechuic acid. nih.govsci-hub.sewikipedia.org This is often initiated by the enzyme terephthalate-1,2-dioxygenase. wikipedia.orgmdpi.com From protocatechuic acid, the aromatic ring is cleaved, and the molecule is further processed through central metabolic pathways like the benzoate (B1203000) degradation pathway. mdpi.com Using ¹³C-labeled TPA in SIP studies allows researchers to confirm these pathways by detecting the ¹³C signature in key intermediates and to identify the specific microorganisms that are actively consuming the compound within a complex microbial community. utrgv.edumdpi.com

Numerous studies have identified microorganisms capable of degrading terephthalic acid in both water and soil. Bacteria such as Rhodococcus, Arthrobacter, Pseudomonas, and Burkholderia have been isolated from environments like activated sludge and soil and have demonstrated the ability to use TPA as a sole carbon and energy source. scielo.org.zascielo.brijesd.orgscielo.br The efficiency of this biodegradation is influenced by environmental conditions.

MicroorganismEnvironmentOptimal TemperatureOptimal pHDegradation Performance
Rhodococcus biphenylivoransSoil30 °C7.0Degraded 99.6% of 10 g/L TPA in 5 days. ijesd.org
Arthrobacter sp. 0574Soil30 °C7.0Maximum degradation (95%) achieved at 1 g/L TPA. scielo.org.za
Delftia sp. WL-3Soil30 °C7.0Degraded 94% of 5 g/L Diethyl terephthalate (DET) in 7 days. nih.govsci-hub.se
Pseudomonas sp.Petrochemical Wastewater--Degraded 100% of 100 mg/L TPA in 8 hours. scielo.brscielo.br
Rhodococcus erythropolisLab Culture30 °C8.0Degraded 5 mM TPA within 10 hours. nih.gov

This table summarizes the optimal conditions for TPA degradation by various microorganisms as reported in the cited literature.

The stability of TPA is thus highly dependent on the presence of competent microbial communities and favorable environmental parameters. In aerobic environments, biodegradation can be quite efficient. nih.gov However, under anoxic conditions, TPA degradation may only commence after more easily degradable carbon sources are depleted. nih.gov The use of ¹³C-labeled TPA in controlled microcosm studies within these aqueous and soil environments allows for the precise measurement of mineralization rates (i.e., the conversion of labeled TPA to ¹³CO2), providing definitive data on its persistence and biodegradation kinetics under specific conditions.

Computational Modeling and Simulation for 13c Labeled Data Interpretation

Metabolic Network Reconstruction and Flux Estimation Algorithms

At the core of 13C metabolic flux analysis (13C-MFA) is the reconstruction of a metabolic network model, which serves as the framework for flux estimation. This model comprises a set of biochemical reactions and the atom transitions associated with each reaction. Once the network is established, various algorithms are employed to estimate the metabolic fluxes that best explain the experimentally measured isotope labeling patterns of metabolites. nih.gov

Application of Elementary Metabolite Unit (EMU) Framework in 13C-MFA

A significant advancement in simplifying the computational complexity of 13C-MFA is the development of the Elementary Metabolite Unit (EMU) framework. nih.govnih.gov An EMU is defined as a distinct subset of a metabolite's atoms. nih.gov This framework provides a highly efficient decomposition method that identifies the minimum amount of information required to simulate isotopic labeling within a reaction network. nih.govnih.gov

The EMU framework significantly reduces the number of system variables that need to be solved compared to traditional isotopomer or cumomer-based methods, without any loss of information. nih.govnih.gov For a typical 13C-labeling system, the number of equations to be solved can be reduced by an order of magnitude. nih.govnih.gov This increased efficiency is particularly advantageous for the analysis of complex systems involving multiple isotopic tracers. nih.govnih.gov For instance, analyzing the gluconeogenesis pathway with 2H, 13C, and 18O tracers requires solving for only 354 EMUs, compared to over two million isotopomers. nih.govnih.gov

The EMU framework operates by tracking the mass isotopomer distributions (MIDs) of EMUs. An MID is a vector that describes the fractional abundance of each mass state of an EMU (e.g., M+0, M+1, M+2, etc.). vanderbilt.edu By establishing relationships between the MIDs of EMUs in a reaction network, a system of equations can be constructed and solved to simulate the labeling patterns for a given set of metabolic fluxes.

Table 1: Comparison of Modeling Frameworks in 13C-MFA

FeatureIsotopomer/Cumomer FrameworkElementary Metabolite Unit (EMU) Framework
Basic Unit Full molecule isotopomers or cumomersSubsets of metabolite atoms (EMUs)
Computational Complexity High, large number of system variablesLow, significantly reduced number of system variables
Efficiency with Multiple Tracers Can be computationally prohibitiveHighly efficient
Information Loss NoneNone

Development of Algorithms for Simulating Tandem MS Data and Isotopic Labeling Tracing

The integration of tandem mass spectrometry (MS/MS or tandem MS) data into 13C-MFA provides additional constraints for flux estimation, leading to improved accuracy and resolution. nih.gov To leverage this data, specialized algorithms have been developed to simulate tandem MS data within the EMU framework. nih.gov

These algorithms can efficiently simulate the expected tandem MS data for a given metabolic network and flux distribution. nih.gov The simulation of mass isotopomer distributions for tandem MS fragments can be achieved through a series of 2D-convolutions. nih.gov This allows for the reconstruction of the expected labeling pattern of a fragment ion based on the labeling of its precursor metabolite. nih.gov By transforming the three-dimensional matrices that represent the tandem MS data of EMU variables into two-dimensional matrices, existing EMU-based algorithms for MS data can be adapted to handle tandem MS measurements. nih.gov This facilitates the incorporation of tandem MS data into existing 13C-MFA software packages. nih.gov

The ability to accurately simulate isotopic labeling is crucial for the iterative process of flux estimation, where simulated labeling patterns are compared to experimental data to find the best-fit flux distribution. vanderbilt.edu

Computational Approaches for NMR Data Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique used to measure 13C labeling patterns. Computational approaches are essential for interpreting the rich information contained within 13C NMR spectra.

Deconvolution of 13C NMR Spectra for Isotopolog and Isotopomer Signatures

The deconvolution of 13C NMR spectra is a critical step in extracting information about the abundance of different isotopologs and isotopomers. Due to the low natural abundance of 13C, spectra of unenriched samples typically show sharp, well-resolved singlets for each carbon atom. nih.gov However, in 13C-labeled experiments, the presence of multiple 13C atoms in a molecule leads to complex splitting patterns due to 13C-13C scalar couplings, resulting in a spectrum that is a superposition of signals from all isotopomers present. nih.gov

Computational deconvolution algorithms are used to dissect these complex spectra and quantify the relative abundances of different isotopomers. This information is then used as input for 13C-MFA. The process involves fitting the experimental spectrum with a linear combination of simulated spectra for all possible isotopomers, each with its characteristic chemical shifts and coupling constants.

Table 2: Information Derived from 13C NMR Spectra

Spectral FeatureInformation Content
Chemical Shift Identifies the specific carbon atom in the molecule.
Signal Intensity Proportional to the abundance of the corresponding isotopolog.
13C-13C Scalar Couplings Provides information on the connectivity of labeled carbon atoms.

Simulation of 13C-13C Scalar Couplings and Their Effects on NMR Spectra

The accurate simulation of 13C NMR spectra requires a thorough understanding and modeling of 13C-13C scalar couplings. These couplings between adjacent 13C nuclei are a primary source of the complex multiplet patterns observed in the spectra of labeled compounds. scispace.comresearchgate.net

Computational methods, such as those based on density functional theory (DFT), can be used to calculate theoretical 13C-13C scalar coupling constants. acs.org These calculated values can then be used to simulate the expected NMR spectra for different isotopomers. The simulation process involves solving the Bloch equations modified to include the effects of chemical exchange and scalar coupling. utoronto.ca

By comparing simulated spectra with experimental data, researchers can validate their assignments and gain a more detailed understanding of the isotopomer distribution. The ability to accurately simulate these effects is also crucial for designing pulse sequences in NMR experiments that can selectively measure or suppress the effects of these couplings to simplify spectra and extract specific information. scispace.comresearchgate.net Furthermore, simulations can predict the impact of long-range 13C-13C dipolar couplings on relaxation rates, which is important for dynamic studies of macromolecules. nih.gov

Integration of Experimental Data with Computational Models

The final step in 13C-MFA is the integration of experimental labeling data with the computational model of metabolism to estimate metabolic fluxes. nih.gov This is typically formulated as a least-squares parameter estimation problem, where the goal is to find the set of fluxes that minimizes the difference between the experimentally measured and the model-simulated labeling patterns. nih.gov

The process involves an iterative optimization algorithm that adjusts the flux values to achieve the best possible fit to the data. The goodness-of-fit is evaluated using statistical tests, such as the chi-squared test, to ensure that the model provides a statistically acceptable description of the experimental data. nih.gov

To improve the accuracy and reliability of flux estimates, data from multiple parallel labeling experiments using different isotopic tracers can be integrated into a single comprehensive analysis. nih.govresearchgate.net This approach, sometimes referred to as COMPLETE-MFA, provides more constraints on the metabolic model and can resolve fluxes with higher precision than is possible with a single tracer experiment. nih.gov The integration of diverse datasets, including those from mass spectrometry and NMR, into a unified computational framework is a powerful strategy for obtaining a comprehensive and quantitative understanding of cellular metabolism.

Calculation of Confidence Intervals for Flux Estimations

A critical aspect of 13C-MFA is not just to estimate the most likely flux values but also to determine the certainty of these estimations. nih.gov Confidence intervals provide a range within which the true metabolic flux is expected to lie with a certain level of probability, typically 95%. nih.govnih.gov This statistical information is vital for assessing the significance of observed changes in metabolic fluxes between different conditions or strains. nih.gov

Early methods for determining confidence intervals relied on linearizing the isotopomer equations around the optimal solution. nih.gov However, due to the inherent non-linearity of these equations, more accurate methods have been developed. nih.govnih.gov The two most widely accepted methods for calculating accurate, non-linear confidence intervals are:

Sensitivity-based methods: These approaches evaluate how sensitive the sum of squared residuals (SSR)—the measure of misfit between simulated and experimental data—is to variations in flux values. nih.gov By systematically varying a flux and re-optimizing the remaining free fluxes, a profile of the SSR can be generated to determine the bounds of the confidence interval. frontiersin.org

Monte Carlo simulations: This stochastic method involves creating a large number of simulated datasets by adding random noise (consistent with experimental error) to the measured data. nih.govresearchgate.net Fluxes are then estimated for each of these datasets, and the resulting distribution of flux estimates is used to determine the confidence intervals. researchgate.netresearchgate.net

The choice of method can impact the computational cost and the accuracy of the resulting intervals.

MethodDescriptionAdvantagesDisadvantages
Sensitivity Analysis (Profile Likelihood) Evaluates the change in the sum of squared residuals (SSR) as a flux value is varied from its optimum. frontiersin.org The confidence interval is the range of flux values for which the SSR remains below a statistically defined threshold (based on the χ² distribution). researchgate.netresearchgate.netHigh accuracy for non-linear systems; computationally efficient compared to Monte Carlo methods. frontiersin.orgCan be complex to implement; may be less robust for highly correlated fluxes.
Monte Carlo Simulation Involves generating numerous simulated measurement datasets by adding random noise to the experimental data. Fluxes are estimated for each dataset, and the distribution of these estimates defines the confidence intervals. nih.govresearchgate.netConceptually straightforward; provides a robust assessment of uncertainty and flux correlations.Computationally intensive, requiring hundreds or thousands of individual flux estimations. researchgate.net
Linear Approximation Uses linear error propagation based on the local sensitivity of fluxes to measurement errors at the optimal solution. nih.govfrontiersin.orgComputationally very fast and simple to calculate.Inappropriate for the non-linear systems typical of 13C-MFA, often leading to inaccurate and symmetric confidence intervals. nih.govnih.gov

Data Integration with External Flux Measurements and Omics Data

To enhance the accuracy and scope of metabolic models, data from 13C labeling experiments are often integrated with other biological datasets. This multi-faceted approach provides a more holistic view of cellular physiology.

External Flux Measurements: The net uptake and excretion rates of metabolites by cells, known as external fluxes, serve as crucial constraints for 13C-MFA models. nih.gov These rates are typically determined by measuring the change in the concentration of extracellular metabolites (like substrates and secreted by-products) over time. nih.gov By incorporating these measured rates, the solution space for the internal metabolic fluxes is significantly narrowed, leading to more precise and reliable estimations. nih.gov

Omics Data Integration: Integrating other types of 'omics' data, such as transcriptomics (gene expression) or proteomics, can further refine flux models and link metabolic activity to its regulatory drivers. While 13C-MFA provides a direct measure of metabolic activity, omics data offer insights into the expression levels of the enzymes that catalyze these reactions.

One advanced approach is parsimonious 13C-MFA (p13CMFA), which combines the standard 13C-MFA objective (minimizing the difference between measured and simulated labeling) with a second objective: minimizing the total sum of fluxes, weighted by gene expression data. plos.org This method selects the most resource-efficient flux distribution that is still consistent with the 13C labeling data, providing a more biologically realistic solution, especially for underdetermined systems. plos.org

Data TypeRole in the ModelInformation Provided
13C Labeling Data Primary data for flux estimationProvides information on the relative activity of intracellular pathways and carbon atom transitions.
External Flux Rates Model constraintsQuantifies the rates of substrate uptake and product secretion, defining the metabolic boundaries of the system. nih.gov
Gene Expression (Transcriptomics) Weighting for flux minimizationOffers a proxy for enzyme abundance, helping to select the most likely flux distribution among multiple possibilities consistent with labeling data. nih.govplos.org
Proteomics Data Model refinement and validationProvides direct measurement of enzyme levels, which can be used to further constrain reaction rates or validate model predictions.

Predictive Modeling of Metabolic Outcomes

Beyond quantifying existing metabolic states, computational models derived from 13C-MFA can be used to predict metabolic outcomes under different conditions. This predictive capability is invaluable for applications in metabolic engineering and for understanding disease states.

One key application of predictive modeling is in the design of isotope labeling experiments. Before any wet-lab experiments are conducted, simulations can be run to determine the optimal 13C-labeled substrate (tracer) to use for resolving a specific flux or set of fluxes. nih.gov Monte Carlo algorithms can be employed to test various commercially available or custom-designed tracers against a model of the metabolic network. nih.gov These simulations can predict how well a given tracer will be able to determine the rates of different reactions, saving significant time and resources by ensuring the most informative experiment is performed. nih.gov

For instance, simulations might show that one tracer, such as [1-13C]glucose, is superior for elucidating fluxes in the pentose (B10789219) phosphate (B84403) pathway, while another, like [U-13C]glucose, provides better resolution for the TCA cycle. nih.gov This predictive power allows researchers to tailor their experimental design to their specific biological questions.

Modeling GoalMethodExample Application
Optimal Tracer Selection Monte Carlo simulations are used to computationally test different 13C-labeled substrates. nih.govPredicting whether [1,2-13C]glucose or [U-13C]glucose will provide better resolution for the flux through the pyruvate (B1213749) dehydrogenase complex in a specific organism.
Gene Knockout Simulation Flux balance analysis (FBA) combined with 13C-MFA constraints.Predicting the rerouting of metabolic flux and the impact on byproduct secretion when a gene for a key metabolic enzyme is deleted.
Environmental Change Prediction The model is constrained with new, hypothetical external flux rates.Simulating how a shift from a glucose-rich to a lactate-rich environment will alter the central carbon metabolism of cancer cells.

Advanced Research Frontiers and Future Directions

Development of Novel ¹³C Labeling Strategies for Complex Aromatic Systems

The synthesis of specifically labeled complex molecules like Terephthalic-carboxy-¹³C₂ acid is fundamental to its utility. Traditional methods for isotopic labeling have often been limited to the periphery of molecules, but new strategies are enabling the incorporation of ¹³C into the core structures of aromatic compounds. chemrxiv.org Research is advancing beyond established techniques to create more versatile and efficient labeling methodologies.

One frontier is the development of late-stage isotopic incorporation, which minimizes the number of steps involving radioactive or isotopically enriched materials, thereby reducing waste and improving cost-effectiveness. acs.orgx-chemrx.com For aromatic systems, methods like palladium-catalyzed C(sp³)–H functionalization are being explored to introduce ¹³C-methyl groups and other labeled moieties with high precision. nih.govrsc.org Another innovative approach involves a formal [5+1] cyclization to build the aromatic ring around a ¹³C-labeled carbon source, such as ¹³CO₂, enabling the selective labeling of a core aromatic carbon. chemrxiv.orgx-chemrx.com These advanced synthetic routes are crucial for producing a wider variety of specifically labeled aromatic compounds for diverse research applications. chemrxiv.orgnih.gov

Key Developments in ¹³C Labeling of Aromatic Compounds:

Labeling StrategyDescriptionPotential Advantage
Late-Stage Functionalization Introduction of the isotopic label in the final steps of a synthetic sequence.Reduces radioactive waste, improves overall efficiency and atom economy. acs.orgx-chemrx.com
C-H Activation/Functionalization Direct replacement of a hydrogen atom on the aromatic ring with a ¹³C-containing group, often using transition metal catalysts.Allows for high regioselectivity and access to previously difficult-to-label positions. nih.govrsc.org
Ring-Forming Cyclizations Constructing the aromatic ring using a ¹³C-labeled building block, such as ¹³CO₂ or labeled carbonate esters.Enables site-specific labeling of the core aromatic skeleton. chemrxiv.org
Biosynthetic Methods Utilizing microorganisms or enzymes to incorporate ¹³C from labeled precursors (e.g., ¹³C-glucose) into aromatic amino acids and other metabolites.Provides access to complex, naturally occurring labeled compounds that are challenging to synthesize chemically.

These novel strategies promise to make compounds like Terephthalic-carboxy-¹³C₂ acid and other complex labeled aromatics more accessible, paving the way for more sophisticated and precise experimental designs.

Multi-Isotope Labeling and Integrated Omics Approaches for Systems Biology

Modern biological research is moving towards a holistic, systems-level understanding of cellular processes. nih.govnih.govresearchgate.netyoutube.com This requires the integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net Isotopic labeling is a powerful tool in this integrated approach, particularly in metabolomics, where it helps to trace the flow of atoms through complex metabolic networks. nih.gov

The simultaneous use of multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) provides a multi-dimensional view of metabolic pathways. oup.com For instance, in a study of cellular metabolism, a ¹³C-labeled carbon source like Terephthalic-carboxy-¹³C₂ acid could be used in conjunction with a ¹⁵N-labeled nitrogen source. By tracking both isotopes, researchers can simultaneously follow the fate of the carbon skeleton and nitrogen atoms, providing deeper insights into biosynthesis, catabolism, and nutrient assimilation. oup.com

Integrating this multi-isotope labeling data with other omics platforms allows for a more complete picture. nih.govnih.gov For example, changes in the metabolic flux of a ¹³C-labeled compound, as measured by mass spectrometry or NMR, can be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) that regulate that specific pathway. This integrated systems biology approach can reveal how genetic regulation translates into functional metabolic output, a critical step in understanding disease states or engineering microbes for biotechnological applications. nih.govresearchgate.net

Real-Time In Vivo Monitoring with Advanced Spectroscopic Techniques

A major frontier in isotopic research is the ability to observe metabolic processes as they happen, in real-time, within living organisms. nih.govjove.com Advanced spectroscopic techniques, primarily Magnetic Resonance Spectroscopy (MRS), are making this possible. nih.gov In vivo ¹³C MRS allows for the non-invasive detection and quantification of ¹³C-labeled metabolites within intact tissues, such as the brain or muscle. nih.govethz.chnih.gov

By administering a ¹³C-labeled substrate, researchers can track its uptake and conversion into downstream products, providing a direct measurement of metabolic flux rates. nih.govnih.gov For example, ¹³C-labeled glucose has been used extensively to measure the rates of the tricarboxylic acid (TCA) cycle and neurotransmitter cycling in the brain. nih.govnih.gov This provides a dynamic window into cellular energy metabolism and function that cannot be achieved with methods that rely on tissue extraction. mriquestions.com

To overcome the inherently low sensitivity of ¹³C MRS, hyperpolarization techniques like dynamic nuclear polarization (DNP) have been developed. ethz.chresearchgate.netstanford.edu Hyperpolarization can increase the ¹³C NMR signal by tens of thousands of times, enabling the real-time imaging of metabolic conversions with high temporal and spatial resolution. jove.comstanford.edu This technology allows researchers to visualize the metabolic fate of a hyperpolarized ¹³C-labeled molecule almost immediately after its injection, offering unprecedented insights into enzyme kinetics and metabolic pathways in vivo. stanford.edu

Comparison of In Vivo Spectroscopic Techniques:

TechniquePrincipleKey AdvantageKey Limitation
Conventional ¹³C MRS Direct detection of the ¹³C nucleus in a magnetic field after administration of a ¹³C-labeled substrate.Non-invasive, allows for quantification of metabolic flux over time. nih.govnih.govLow sensitivity, requires high concentrations of labeled substrate and long acquisition times. ethz.ch
¹H-[¹³C] MRS Indirectly detects ¹³C by observing its effect on attached protons, which have a much stronger signal.Higher sensitivity than direct ¹³C detection. researchgate.netacs.orgComplex spectra can be difficult to quantify. acs.org
Hyperpolarized ¹³C MRS The ¹³C substrate is "hyperpolarized" outside the body to dramatically increase its NMR signal before injection.Extremely high sensitivity allows for real-time imaging of metabolic reactions with low substrate concentrations. jove.comstanford.eduThe hyperpolarized signal decays rapidly (typically within minutes), limiting the observation window. stanford.edu

Expansion of Applications in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering aim to design and build new biological functions and systems, or to redesign existing ones for useful purposes, such as producing biofuels, pharmaceuticals, or other valuable chemicals. vanderbilt.edu ¹³C-Metabolic Flux Analysis (¹³C-MFA) is an indispensable tool in this field. creative-proteomics.comnih.govcortecnet.com It provides a quantitative map of all the carbon traffic inside a cell, revealing the rates of individual reactions throughout the metabolic network. creative-proteomics.comnih.gov

By growing microorganisms on a ¹³C-labeled substrate, engineers can use ¹³C-MFA to precisely identify metabolic bottlenecks that limit the production of a desired compound. nih.govresearchgate.net For example, if the goal is to produce a specific chemical, ¹³C-MFA can show how much of the carbon from the starting material is being diverted into unwanted byproduct pathways. vanderbilt.edu This information then guides rational engineering strategies, such as overexpressing specific enzymes or deleting others, to redirect the flow of carbon toward the product of interest. vanderbilt.edunih.gov

The use of specifically labeled tracers, like Terephthalic-carboxy-¹³C₂ acid, can help to elucidate specific pathways. nih.gov As synthetic biology moves towards more complex systems and the use of non-model organisms, ¹³C-assisted pathway analysis will be crucial for discovering novel metabolic routes and for verifying that engineered pathways are functioning as intended. nih.govnih.gov Dynamic ¹³C-labeling experiments can further complement steady-state analysis by revealing the turnover rates of metabolite pools, providing a more detailed understanding of pathway regulation. vanderbilt.edu

Investigation of Environmental Bioremediation Mechanisms at a Molecular Level

Understanding how microorganisms break down environmental pollutants is key to developing effective bioremediation strategies. Isotopic labeling provides a definitive way to track the fate of a pollutant in a complex environmental sample, such as soil or water. By using a ¹³C-labeled pollutant, such as a ¹³C-labeled aromatic compound analogous to terephthalic acid, researchers can trace the path of the carbon atoms from the contaminant into microbial biomass, metabolic intermediates, and ultimately to carbon dioxide. nih.gov

This approach, often called Stable Isotope Probing (SIP), allows scientists to identify the specific microorganisms in a community that are actively degrading the pollutant. nih.govnih.gov After exposing the environmental sample to the ¹³C-labeled substrate, the ¹³C becomes incorporated into the DNA, RNA, or phospholipid fatty acids (PLFAs) of the active microbes. These labeled biomolecules can then be separated from the unlabeled ones and analyzed to identify the responsible organisms. nih.govnih.gov

This molecular-level investigation provides much more than just a confirmation of biodegradation. It reveals the specific biochemical pathways used for degradation and identifies the key microbial players. nih.gov For example, studies using ¹³C-labeled benzene (B151609) and toluene (B28343) have clearly demonstrated the transformation of these pollutants into microbial biomass under real-world aquifer conditions, identifying distinct microbial communities responsible for degrading each compound. nih.gov This knowledge is critical for optimizing bioremediation conditions and for monitoring the effectiveness of cleanup efforts in the field.

Q & A

How is Terephthalic-carboxy-¹³C₂ acid synthesized, and what are the critical isotopic purity considerations?

Methodological Answer:
Synthesis typically involves carboxylation of a precursor (e.g., para-xylene derivatives) using ¹³C-labeled carbon sources (e.g., NaH¹³CO₃ or ¹³CO₂ gas). Key steps include:

  • Isotopic Control: Ensuring >99% ¹³C incorporation at the carboxyl positions via optimized reaction conditions (e.g., temperature, catalyst-to-substrate ratios) to minimize natural ¹²C contamination .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization to isolate the labeled compound from unreacted intermediates.
  • Validation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment and positional specificity .

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